molecular formula C7H13NO B073365 Cyclohexanecarboxamide CAS No. 1122-56-1

Cyclohexanecarboxamide

Cat. No. B073365
CAS RN: 1122-56-1
M. Wt: 127.18 g/mol
InChI Key: PNZXMIKHJXIPEK-UHFFFAOYSA-N
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Description

Cyclohexanecarboxamide and its derivatives are of significant interest in the field of chemistry due to their versatile chemical properties and potential applications in various domains, including catalysis and material science. The compound is known for its unique structure, which influences its reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of cyclohexanecarboxamide derivatives often involves catalytic processes and innovative reaction pathways. For instance, Hazra et al. (2014) described the synthesis of a copper(II) complex supported by cyclohexane-1,4-dicarboxylate, showcasing its efficacy as a pre-catalyst for cyclohexane oxidation (Hazra, Mukherjee, Silva, & Pombeiro, 2014). Additionally, Feng et al. (2018) highlighted a TEMPO-dependent tunable synthesis involving cyclohexa-1,3-dienes from cascade reactions, demonstrating the synthetic versatility of cyclohexane derivatives (Feng, Tian, Zhang, & Fan, 2018).

Molecular Structure Analysis

The molecular structure of cyclohexanecarboxamide derivatives plays a crucial role in their chemical behavior. Ozer, Solmaz, and Arslan (2021) provided insights into the crystal structure and molecular dynamics of N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide, revealing the stability conferred by intramolecular hydrogen bonding and the chair conformation of the cyclohexane ring (Ozer, Solmaz, & Arslan, 2021).

Chemical Reactions and Properties

Cyclohexanecarboxamide compounds are involved in a range of chemical reactions, underlining their chemical diversity and utility in synthesis. The study by Hu et al. (2012) on the PdCl(2)-catalyzed cyclization of o-alkynyltrifluoroacetanilides followed by isocyanide insertion, leading to 2-substituted 1H-indole-3-carboxamides, showcases the compound's reactivity and potential for creating complex molecular architectures (Hu, Liang, Zhao, Huang, & Zhu, 2012).

Physical Properties Analysis

The physical properties of cyclohexanecarboxamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular composition and structural configuration. Kaide et al. (2018) investigated the rheological properties and self-assembled structures of a newly synthesized organogelator, highlighting the impact of molecular structure on physical properties (Kaide, Saeki, Sakanishi, & Nakamura, 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of cyclohexanecarboxamide derivatives are closely linked to their molecular structure. The research by Wang et al. (2011) on the highly selective hydrogenation of phenol and derivatives over a Pd@carbon nitride catalyst in aqueous media demonstrates the compound's utility in catalytic processes and its potential for industrial applications (Wang, Yao, Li, Su, & Antonietti, 2011).

Scientific Research Applications

1. Hydrogenation of Cyclohexanecarboxamide

  • Application Summary: Cyclohexanecarboxamide is used in the hydrogenation process to produce aminomethylcyclohexane. This process is conducted with silica-supported bimetallic catalysts composed of noble metal and group 6–7 elements .
  • Methods of Application: The combination of rhodium and molybdenum with a molar ratio of 1:1 showed the highest activity. The effect of addition of various metal oxides was investigated on the catalysis of Rh–MoO x/ SiO 2, and the addition of CeO 2 much increased the activity and selectivity .
  • Results: Higher hydrogen pressure and higher reaction temperature in the tested range of 2–8MPa and 393–433K, respectively, were favorable in view of both activity and selectivity. The highest yield of aminomethylcyclohexane obtained over Rh–MoO x/SiO 2+CeO 2 was 63% .

2. Synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide Derivatives

  • Application Summary: Cyclohexanecarboxamide is used in the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

3. Thermophysical Property Evaluation

  • Application Summary: Cyclohexanecarboxamide is used in the evaluation of thermophysical properties. These properties are crucial in various scientific and industrial applications, including material design and process optimization .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

4. Synthesis of N-(Arylcarbamothioyl)cyclohexanecarboxamide Derivatives

  • Application Summary: Cyclohexanecarboxamide is used in the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

Safety And Hazards

Cyclohexanecarboxamide is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H13NO/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZXMIKHJXIPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061528
Record name Cyclohexanecarboxamide
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Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Cyclohexanecarboxamide

CAS RN

1122-56-1
Record name Cyclohexanecarboxamide
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Record name Cyclohexanecarboxamide
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Synthesis routes and methods I

Procedure details

Using the general method of Example 92, cyclohexanecarbonyl chloride (94 μL, 0.7 mmol) was reacted with 2-(4-amino-2-butyl-1H-imidazo[4,5-c][1,5]naphthyridin-1-yl)ethaneamine (0.2 g, 0.7 mmol) to provide 0.2 g of N12-(4-amino-2-butyl-1H-imidazo[4,5-c][1,5]naphthyridin-1-yl)ethyl]-1-cyclohexanecarboxamide as a white powder, m.p. 188-190° C. Analysis: Calculated for C22H30N6O: %C, 66.98; %H, 7.66; %N, 21.30. Found: %C, 66.72; %H, 7.57; %N, 21.48. HRMS (EI) calcd for C22H30N6O (M+) 394.2481 found 394.2475.
Quantity
94 μL
Type
reactant
Reaction Step One
Name
2-(4-amino-2-butyl-1H-imidazo[4,5-c][1,5]naphthyridin-1-yl)ethaneamine
Quantity
0.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

cis-4-Hydroxy-4-[5-(3-methyl-5-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)-1,3-thiazol-2-yl]cyclohexanecarboxylic acid (500 mg, 1.05 mmol), ammonium chloride (112 mg, 2.09 mmol), 0-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (795 mg, 2.09 mmol), and diisopropylethylamine (730 μl, 4.18 mmol) were taken-up in dimethylformamide (4.2 mL) under argon. The vessel was sealed and stirred at 65° C. for 4 hours. Upon cooling, the reaction mixture was diluted with water, and the resulting precipitate was collected via filtration. The solids were washed with water and diethyl ether and dried in vacuo overnight to afford cis-4-hydroxy-4-[5-(3-methyl-5-{[4-Orifluoromethyl)pyrimidin-2-yl]amino}-phenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide (437.6 mg, 0.916 mmol, 88% yield) as a white solid. MS ESI: [M+H]+ m/z 478.1.
[Compound]
Name
cis-4-Hydroxy-4-[5-(3-methyl-5-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)-1,3-thiazol-2-yl]cyclohexanecarboxylic acid
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
112 mg
Type
reactant
Reaction Step Two
Quantity
730 μL
Type
reactant
Reaction Step Four
Quantity
4.2 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

To a solution of cis-4-(5-((4-(2-hydroxypropan-2-yl)piperidin-1-yl)methyl)-2-nitrophenylamino)cyclohexanecarboxylic acid (0.53 g, 1.263 mmol) in DMF (7 mL) was added CDI (0.410 g, 2.53 mmol) and aqueous ammonium hydroxide (100 μL, 2.53 mmol). The reaction was stirred overnight at RT. After 16 hours, the reaction mixture was partitioned between water and DCM and the aqueous layer was extracted with DCM. The combined organic layers were washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue was purified by column chromatography, eluting with 0-100% (90:9:1 DCM/MeOH/NH4OH)/DCM, to provide cis-4-(5-(4-(2-hydroxypropan-2-yl)piperidin-1-yl)methyl)-2-nitrophenylamino)cyclohexane-carboxamide as an orange foam (0.213 g, 40.3% yield). MS, m/z (C22H34FN4O4): calcd, 418.3. found, 419.1 [M+H].
Name
cis-4-(5-((4-(2-hydroxypropan-2-yl)piperidin-1-yl)methyl)-2-nitrophenylamino)cyclohexanecarboxylic acid
Quantity
0.53 g
Type
reactant
Reaction Step One
Name
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

A solution of cyclohexanecarboxylic acid (1.00 g, 7.80 mmol) in EtOAc (10 mL) was treated with CDI (1.581 g, 9.75 mmol), stirred at RT for 20 minutes, treated with ammonium hydroxide (5.00 mL, 70.0 mmol) and stirred for 20 minutes. The mixture was treated with satd. NaHCO3, extracted with EtOAc (2×) and the combined organics were dried over Na2SO4 and concentrated to dryness to afford cyclohexanecarboxamide (1.109 g, 112%) as a white solid. 1H NMR (400 MHz, CDCl3): δ 5.61 (s, 2H), 2.13 (m, 1H), 1.89 (m, 2H), 1.78 (m, 2H), 1.66 (m, 1H), 1.42 (m, 2H), 1.24 (m, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.581 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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